benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
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Description
Benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclopropylamino group and a methyl-substituted butanone structure. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamino intermediate: Cyclopropylamine is reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the cyclopropylamino intermediate.
Introduction of the methyl-substituted butanone moiety: The cyclopropylamino intermediate is then reacted with a suitable ketone, such as 3-methyl-2-butanone, under conditions that promote the formation of the desired carbon-carbon bond.
Formation of the carbamate linkage: The resulting intermediate is treated with benzyl chloroformate in the presence of a base, such as triethylamine, to form the benzyl carbamate derivative.
Industrial Production Methods
Industrial production of benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20)/t14-/m0/s1 |
InChI Key |
GAJOCJBVEJLKMJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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